2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide is a synthetic organic compound that features a pyridazinone core, a thiazole ring, and a cyclopropyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This could involve the cyclization of a suitable hydrazine derivative with a diketone.
Introduction of the Cyclopropyl Group: This step might involve the alkylation of the pyridazinone core with a cyclopropyl halide.
Formation of the Thiazole Ring: This could be achieved through the condensation of a thioamide with a haloketone.
Coupling of the Thiazole and Pyridazinone Units: This final step might involve the use of coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions at the thiazole ring or the cyclopropyl group.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone core.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the thiazole or pyridazinone rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a lead compound for the development of new drugs.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide
- 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(benzothiazol-2-yl)propanamide
Uniqueness
The uniqueness of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8(12(19)15-13-14-6-7-20-13)17-11(18)5-4-10(16-17)9-2-3-9/h4-9H,2-3H2,1H3,(H,14,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGWDHTVNMLZNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)N2C(=O)C=CC(=N2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.